molecular formula C17H17ClN2O4S2 B3410247 N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896318-94-8

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3410247
CAS No.: 896318-94-8
M. Wt: 412.9 g/mol
InChI Key: UDUNKIUEDIJSAT-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a sulfonamide-ethanediamide hybrid compound characterized by a 4-chlorobenzenesulfonyl group, a thiophen-2-yl substituent, and an allyl (prop-2-en-1-yl) moiety. Its structure combines aromatic sulfonamide pharmacophores with thiophene-based heterocyclic systems, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S2/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNKIUEDIJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable thiophene derivative under controlled conditions.

    Coupling reaction: The intermediate is then reacted with an appropriate diamine, such as ethanediamine, in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • The compound has been included in antiviral screening libraries, indicating its potential effectiveness against viral infections. Research has shown that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in infection processes .
  • Cancer Treatment :
    • N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide may exhibit anticancer properties by modulating signaling pathways associated with tumor growth and metastasis. The presence of the thiophene ring is often linked to enhanced cytotoxicity against various cancer cell lines.
  • Inflammation Modulation :
    • The compound's ability to interact with biological targets in inflammatory pathways positions it as a candidate for treating inflammatory diseases. Experimental data suggest that similar compounds can inhibit pro-inflammatory cytokine production, thus reducing inflammation.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

  • Formation of the sulfonamide and thiophene components.
  • Amidation reactions facilitated by coupling agents such as EDC or DCC.

The mechanism of action likely involves the inhibition of specific enzymes or receptors that play critical roles in disease progression, particularly in cancer and viral infections .

Case Study 1: Antiviral Screening

In a recent study, compounds structurally similar to this compound were screened against various viruses. Results indicated significant antiviral activity, particularly against RNA viruses, suggesting that modifications to the existing structure could enhance efficacy further .

Case Study 2: Cancer Cell Line Testing

Research on related compounds demonstrated that those with a thiophene moiety exhibited higher cytotoxic effects on breast cancer cell lines compared to standard chemotherapeutics. This suggests that this compound may also provide similar or enhanced anticancer activity through targeted mechanisms.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Ethanediamide Derivatives

The compound shares a core ethanediamide-sulfonamide scaffold with N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide (). Key differences include:

  • Aromatic substituents: The thiophen-2-yl group in the target compound vs. the furan-2-yl group in the analog.
  • N-substituents : The allyl group in the target compound vs. a 2-methoxybenzyl group in the analog. The allyl moiety may confer reactivity for crosslinking or polymer applications, whereas the methoxybenzyl group could enhance π-π stacking interactions in biological targets .

Table 1: Structural Comparison

Property Target Compound Furan Analog ()
Aromatic Ring Thiophen-2-yl Furan-2-yl
Sulfonamide Substituent 4-Chlorobenzenesulfonyl 4-Chlorobenzenesulfonyl
N-Substituent Allyl (prop-2-en-1-yl) 2-Methoxybenzyl
Molecular Weight (g/mol) ~395 (estimated) ~449 (calculated)
Potential Bioactivity Antimicrobial (inferred from analogs) Unknown
Thiophene-Containing Sulfonamides

The thiophen-2-yl group is a critical feature shared with N-(4-Bromophenyl)-2-(2-thienyl)acetamide () and N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (). These analogs exhibit antimycobacterial activity, with MIC values ranging from 1.56–12.5 µg/mL against Mycobacterium tuberculosis . The target compound’s thiophene-sulfonamide scaffold may similarly interact with bacterial enzymes or membranes, though its ethanediamide linker could modulate solubility and target specificity.

Table 2: Pharmacological Comparison

Compound Thiophene Substituents Bioactivity (Evidence)
Target Compound Thiophen-2-yl Hypothesized antimicrobial
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophen-2-yl, 4-Bromophenyl Antimycobacterial (MIC: 1.56–12.5 µg/mL)
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives () 5-Bromothiophen-2-yl Antibacterial (quinolone hybrids)
Allyl-Functionalized Sulfonamides

The allyl group in the target compound is structurally analogous to N,N-bis(prop-2-en-1-yl)benzamide derivatives (). These compounds are utilized as intermediates in polymer chemistry due to the allyl group’s radical reactivity. The target compound’s allyl moiety could enable similar applications, such as crosslinkable hydrogels or drug-polymer conjugates .

Key Spectral Features :

  • IR : Expected ν(C=O) at ~1660–1680 cm⁻¹ (ethanediamide), ν(S=O) at ~1150–1200 cm⁻¹ (sulfonamide) .
  • ¹H-NMR : Thiophen-2-yl protons at δ 6.8–7.5 ppm; allyl protons as a multiplet at δ 5.0–5.9 ppm .

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of sulfonamide and thiophene structures, which are known to exhibit diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O4S2C_{17}H_{19}ClN_{2}O_{4}S_{2}. The structural characteristics include:

  • Sulfonamide Group : Known for its antimicrobial properties.
  • Thiophene Ring : Contributes to the compound's bioactivity through its electron-rich nature.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, a related sulfonamide derivative showed notable activity against various human cancer cell lines, including HeLa and AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL . The mechanism of action involves:

  • Cell Cycle Arrest : Induction of cell cycle inhibition in the subG0 phase.
  • Mitochondrial Membrane Depolarization : A critical step in apoptosis.
  • Caspase Activation : Involvement of caspase-8 and -9 in the apoptotic pathway.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. While specific MIC values for this compound were not detailed in the literature, related compounds have shown significant inhibition against bacterial growth, indicating potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant assays reveal that derivatives of sulfonamide compounds exhibit strong antiradical effects. For example, a related derivative was able to inhibit DPPH and ABTS radicals effectively. This suggests that this compound may also possess antioxidant properties that contribute to its overall bioactivity .

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with compounds containing similar structural motifs. Below is a summary table of relevant findings:

Study Compound Activity Assessed IC50 / MIC Values Key Findings
Chalcone DerivativesAnticancer0.89 - 9.63 µg/mLInduced apoptosis via caspase activation
Sulfonamide DerivativesAntibacterial>500 µg/mLInhibitory effects on bacterial strains
Antioxidant CompoundsAntioxidantNot specifiedEffective DPPH and ABTS radical scavenging

Q & A

Q. What are the optimal synthetic pathways for N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the thiophene moiety followed by sequential amidation. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Amidation : Coupling the intermediate with prop-2-en-1-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethyl sulfoxide (DMSO) at 25–40°C .
  • Optimization : Control reaction parameters (temperature, solvent polarity, stoichiometry) to reduce side products. Monitor purity via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of unreacted starting materials. For example, the thiophene protons appear as distinct multiplets in δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and rules out impurities .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and isolate intermediates .

Q. How is X-ray crystallography applied to resolve the three-dimensional structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data.
  • Refinement : Process data with SHELXL (for small-molecule refinement) to model anisotropic displacement parameters and validate bond lengths/angles against crystallographic databases .
  • Visualization : Tools like ORTEP (via WinGX) generate thermal ellipsoid plots to highlight conformational flexibility in the ethanediamide backbone .

Q. What solvents and formulation conditions are suitable for in vitro assays involving this compound?

  • Solubility : Due to low aqueous solubility (common in sulfonamide derivatives), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) .
  • Stability : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers address low yields or by-product formation during the synthesis of this compound?

  • By-Product Analysis : Characterize impurities via LC-MS to identify competing reactions (e.g., over-sulfonylation). Adjust stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to thiophene) .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve amidation efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate reaction kinetics and reduce degradation .

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Density Functional Theory (DFT) : Compare calculated 1^1H NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformational models. Adjust torsional angles in the ethanediamide linker if deviations exceed 0.3 ppm .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the thiophene and chlorophenyl regions .

Q. What experimental strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the prop-2-en-1-yl group (e.g., replace with cyclopropyl or benzyl) to assess impact on bioactivity .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to identify critical hydrogen bonds between the sulfonyl group and active-site residues .

Q. How should interaction studies with biological targets be designed to evaluate pharmacological potential?

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .
  • Binding Assays : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and confirm stoichiometry .
  • Cellular Uptake : Label the compound with 14^{14}C or fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .

Q. How can SHELXL be leveraged to refine high-resolution crystallographic data for this compound?

  • Twinning Analysis : Use SHELXD to detect twinning (common in sulfonamide crystals) and apply HKLF5 refinement .
  • Disorder Modeling : For flexible allyl groups, split occupancy or apply restraints (ISOR, DELU) to stabilize refinement .
  • Validation : Check final models with PLATON (ADDSYM) to ensure no higher symmetry is missed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

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